2-amino-N-methyl-N-(oxan-4-yl)-2-phenylacetamide hydrochloride

Description

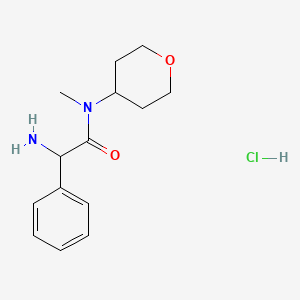

2-Amino-N-methyl-N-(oxan-4-yl)-2-phenylacetamide hydrochloride is a synthetic organic compound characterized by a phenylacetamide backbone modified with an oxan-4-yl (tetrahydro-2H-pyran-4-yl) group and a methylamino substituent. Its IUPAC name is 2-amino-N-methyl-N-[(oxan-4-yl)methyl]acetamide hydrochloride, and it is commonly referenced by synonyms such as 2-Amino-N-(tetrahydro-2H-pyran-4-ylmethyl)-acetamide hydrochloride .

Structurally, the compound features:

- A phenyl ring attached to the α-carbon of the acetamide moiety.

- An amino group (-NH₂) at the β-position.

- A methyl group and a tetrahydro-2H-pyran-4-ylmethyl group on the nitrogen atom.

Properties

IUPAC Name |

2-amino-N-methyl-N-(oxan-4-yl)-2-phenylacetamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2.ClH/c1-16(12-7-9-18-10-8-12)14(17)13(15)11-5-3-2-4-6-11;/h2-6,12-13H,7-10,15H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBSIMKPKCGMRRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCOCC1)C(=O)C(C2=CC=CC=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-methyl-N-(oxan-4-yl)-2-phenylacetamide hydrochloride typically involves multiple steps:

Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of appropriate diols or halohydrins under acidic or basic conditions.

Amide Bond Formation: The amide bond is formed by reacting an amine with an acyl chloride or anhydride. In this case, N-methylamine reacts with 2-phenylacetyl chloride to form N-methyl-2-phenylacetamide.

Substitution Reaction: The oxane ring is then introduced through a substitution reaction where the amide nitrogen attacks the oxane precursor, forming the desired compound.

Hydrochloride Formation: Finally, the hydrochloride salt is prepared by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the amide nitrogen.

Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.

Substitution: The oxane ring can participate in nucleophilic substitution reactions, where the ring oxygen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used under basic conditions.

Major Products

Oxidation: Products may include phenolic derivatives or N-oxides.

Reduction: Products may include primary or secondary amines.

Substitution: Products depend on the nucleophile used, potentially forming azides or thioethers.

Scientific Research Applications

Chemistry

In chemistry, 2-amino-N-methyl-N-(oxan-4-yl)-2-phenylacetamide hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its amide and phenyl groups, which are common motifs in bioactive molecules.

Medicine

In medicine, the compound may serve as a lead compound for drug development. Its structural features suggest potential activity as an analgesic or anti-inflammatory agent, although further research is needed to confirm these properties.

Industry

In industrial applications, the compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-amino-N-methyl-N-(oxan-4-yl)-2-phenylacetamide hydrochloride involves its interaction with specific molecular targets. The amide bond and phenyl ring allow it to bind to proteins or enzymes, potentially inhibiting their activity. The oxane ring may enhance its binding affinity or selectivity.

Comparison with Similar Compounds

Key Observations :

- Chloro substituents in analogs like enhance electrophilicity, affecting reactivity and biological targeting (e.g., anti-inflammatory vs. pesticide applications) .

- Aminoethyl and diethylamino groups in reduce steric hindrance compared to the bulkier oxan-4-yl group, possibly altering receptor binding .

Pharmacological and Functional Comparison

- Anti-inflammatory Activity : The coumarin hybrid (±)-2-chloro-N-(4-methylcoumarin-7-yl)-2-phenylacetamide demonstrated 2.5-fold higher in vitro anti-inflammatory activity than ibuprofen , likely due to the coumarin moiety’s radical-scavenging properties. The target compound’s activity remains uncharacterized in the evidence.

- Antimicrobial Potential: Thiazolidinone derivatives (e.g., ) exhibit activity against bacterial and fungal pathogens, attributed to the thiazolidinone ring’s ability to disrupt cell membranes .

- Pesticidal Applications : Chloroacetamides like metazachlor and dimethachlor () are herbicides targeting weed lipid biosynthesis, highlighting how substituents dictate agricultural vs. pharmaceutical uses.

Physicochemical and Spectral Properties

*Spectral data for the target compound is absent in the evidence, limiting direct comparison.

Biological Activity

2-amino-N-methyl-N-(oxan-4-yl)-2-phenylacetamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H16ClN2O2. The compound features an oxan ring, which contributes to its unique chemical properties and biological activities. The presence of the amino and acetamide groups enhances its potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 244.72 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in water |

| Purity | ≥ 97% |

Research indicates that this compound exhibits various biological activities, primarily through enzyme inhibition and interaction with cellular pathways. It has shown potential as an antimicrobial agent and anticancer compound .

- Antimicrobial Activity : The compound has demonstrated inhibitory effects against several bacterial strains, indicating its potential as an antibiotic agent.

- Anticancer Properties : Studies suggest that it may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.

Case Studies

- Anticancer Study : In vitro studies conducted on human cancer cell lines (e.g., MCF-7 and A549) revealed that the compound exhibited significant cytotoxicity with IC50 values indicating effective dose-response relationships. These findings suggest its potential as a chemotherapeutic agent .

- Antimicrobial Efficacy : A study evaluating the antimicrobial properties showed that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, supporting its use in developing new antibiotics .

Table 2: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | IC50/Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | IC50 = 22.09 µg/mL |

| A549 (Lung Cancer) | IC50 = 6.40 µg/mL | |

| Antimicrobial | Staphylococcus aureus | MIC = 8 µg/mL |

| Escherichia coli | MIC = 16 µg/mL |

Research Findings

Recent studies have focused on optimizing the synthesis of this compound to enhance its yield and purity for biological testing. Techniques such as high-throughput screening have been employed to evaluate its efficacy against various biological targets, leading to promising results in both anticancer and antimicrobial applications .

Q & A

Basic: What experimental strategies are recommended for optimizing the synthesis of 2-amino-N-methyl-N-(oxan-4-yl)-2-phenylacetamide hydrochloride?

Answer:

Synthetic optimization should focus on reaction conditions (solvent polarity, temperature, catalyst selection) and purification techniques. For example:

- Stepwise functionalization : Introduce the oxan-4-yl (tetrahydropyranyl) group via nucleophilic substitution under inert atmosphere, followed by acetylation .

- Reaction monitoring : Use thin-layer chromatography (TLC) or inline FTIR spectroscopy to track intermediate formation and minimize side products .

- Purification : Employ recrystallization (e.g., using ethanol/water mixtures) or preparative HPLC to isolate the hydrochloride salt with ≥95% purity .

Basic: Which analytical methods are most effective for characterizing this compound’s structural integrity?

Answer:

Combine spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR) : - and -NMR to confirm stereochemistry and hydrogen bonding patterns (e.g., intramolecular C–H···O interactions) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H] ion for CHNOCl).

- HPLC-PDA : Assess purity and detect trace impurities (<0.1%) using C18 columns with acetonitrile/water gradients .

Basic: What safety protocols are critical during handling and storage?

Answer:

- Handling : Use chemical-resistant gloves (nitrile), safety goggles, and fume hoods to avoid inhalation/contact (GHS H302, H315, H319) .

- Storage : Stabilize in airtight containers under dry conditions (2–8°C) to prevent hygroscopic degradation .

- Spill Management : Neutralize with inert absorbents (vermiculite) and dispose via hazardous waste protocols .

Advanced: How should researchers address contradictions in reported biological activity data (e.g., enzyme inhibition vs. activation)?

Answer:

- Dose-response profiling : Conduct assays across a broad concentration range (nM–mM) to identify biphasic effects .

- Structural analogs : Compare activity of derivatives (e.g., substituting the phenyl or oxan-4-yl group) to isolate pharmacophore contributions .

- Meta-analysis : Reconcile discrepancies by evaluating assay conditions (e.g., buffer pH, cofactors) across studies .

Advanced: What computational tools can predict this compound’s reactivity and interactions in silico?

Answer:

- Quantum mechanical modeling : Use Gaussian or ORCA to calculate reaction pathways (e.g., transition state energies for acetylation) .

- Molecular docking (AutoDock/Vina) : Simulate binding to target enzymes (e.g., kinases) using crystallographic PDB structures .

- Machine learning (RDKit, DeepChem) : Train models on structural analogs to predict solubility, toxicity, or metabolic stability .

Advanced: What methodologies are recommended for studying its interactions with biological macromolecules?

Answer:

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (k/k) to receptors like GPCRs .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for ligand-protein interactions .

- Cryo-EM/X-ray crystallography : Resolve 3D binding conformations at atomic resolution (e.g., active site occupancy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.